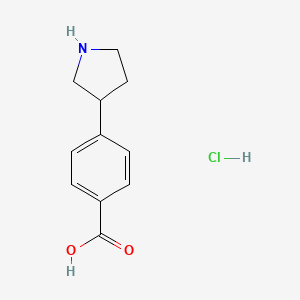

4-(Pyrrolidin-3-yl)benzoic acid hydrochloride

CAS No.:

Cat. No.: VC13750746

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14ClNO2 |

|---|---|

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | 4-pyrrolidin-3-ylbenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c13-11(14)9-3-1-8(2-4-9)10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H |

| Standard InChI Key | UUGLTXUIHJWIBM-UHFFFAOYSA-N |

| SMILES | C1CNCC1C2=CC=C(C=C2)C(=O)O.Cl |

| Canonical SMILES | C1CNCC1C2=CC=C(C=C2)C(=O)O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, 4-pyrrolidin-3-ylbenzoic acid hydrochloride, reflects its core structure: a benzoic acid group () linked to a pyrrolidine ring () at the third carbon position, with a hydrochloride counterion . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.69 g/mol |

| SMILES | C1CNCC1C2=CC=C(C=C2)C(=O)O.Cl |

| InChIKey | UUGLTXUIHJWIBM-UHFFFAOYSA-N |

| CAS Registry Number | 2639626-37-0 |

The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Structural Analysis

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate solubility in polar solvents such as water and methanol, though quantitative solubility data remain unreported. The benzoic acid group () and the pyrrolidine amine () confer pH-dependent ionization, affecting solubility across physiological pH ranges . Stability studies under accelerated conditions (e.g., 40°C/75% RH) are absent, but analogous hydrochloride salts of aromatic amines typically demonstrate shelf lives exceeding 24 months when stored desiccated at room temperature.

Spectroscopic Profiles

-

IR Spectroscopy: Expected peaks include at ~1700 cm (carboxylic acid), at ~2500 cm (protonated amine), and aromatic C-H stretches near 3000 cm.

-

NMR: NMR in DO would show pyrrolidine ring protons between δ 1.8–3.5 ppm and aromatic protons at δ 7.3–8.1 ppm .

Synthetic Routes and Manufacturing

Purification and Characterization

Chromatographic techniques (e.g., reverse-phase HPLC) and recrystallization from ethanol/water mixtures are standard for isolating high-purity product. LC-MS and elemental analysis validate structural integrity, though no published datasets are available .

Pharmacological and Biological Relevance

Neuropharmacological Applications

Pyrrolidine rings are prevalent in neuromodulatory agents due to their ability to mimic endogenous amines. For example, the compound’s amine group may interact with GABA receptors or monoamine transporters, though specific binding assays are lacking .

Comparative Analysis with Structural Analogs

The absence of electron-withdrawing groups (e.g., fluorine) in 4-(pyrrolidin-3-yl)benzoic acid hydrochloride may reduce its metabolic clearance compared to fluorinated analogs .

Challenges and Future Directions

Current limitations include:

-

Data Gaps: No in vivo toxicity or pharmacokinetic profiles.

-

Synthetic Complexity: Scalability of multi-step routes untested.

-

Target Identification: Mechanism of action remains hypothetical.

Future work should prioritize:

-

High-Throughput Screening against disease-relevant targets (e.g., viral proteases, GPCRs).

-

SAR Studies to optimize potency and selectivity.

-

Formulation Development for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume